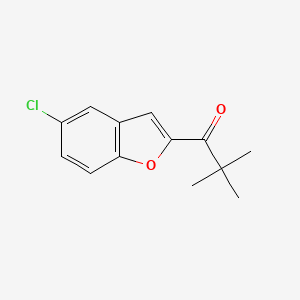

1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one

Description

1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound featuring a benzofuran ring substituted with a chlorine atom at the 5-position and a 2,2-dimethylpropan-1-one (pivaloyl) group at the 2-position. This compound is of interest in pharmaceutical and materials chemistry due to its structural versatility .

Properties

Molecular Formula |

C13H13ClO2 |

|---|---|

Molecular Weight |

236.69 g/mol |

IUPAC Name |

1-(5-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C13H13ClO2/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7H,1-3H3 |

InChI Key |

CGVZAUJCKYUQTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC2=C(O1)C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Benzofuran Formation via Catalytic Cyclization

Benzofuran synthesis is often achieved via catalytic cyclization of o-alkynylphenols or substituted benzamides. Recent advances have employed rhodium-based catalysts and Brønsted acid catalysis to achieve high selectivity and yields.

Rhodium-Catalyzed C–H Activation and Cyclization:

Substituted benzamides or o-alkynylphenols undergo rhodium-catalyzed C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination to form benzofuran rings. Electron-donating substituents on the aromatic ring generally improve yields (30–80%) under these conditions. The process uses cyclopentadienyl-based rhodium complexes and solvents like tetrachloroethane or dichloromethane.Brønsted Acid-Mediated Cyclization:

Protonation of vinylogous esters derived from o-alkynyl phenols using strong acids such as trifluoromethanesulfonic acid (TfOH) in hexafluoroisopropanol (HFIP) leads to oxocarbenium ion intermediates. Subsequent oxa-Michael addition furnishes substituted benzofurans in high yields.

Chlorination at the 5-Position

Selective chlorination of benzofuran derivatives at the 5-position can be achieved by electrophilic aromatic substitution using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions. Alternatively, starting materials bearing chlorine substituents (e.g., 5-chlorosalicylic acid derivatives) can be used to build the benzofuran ring, preserving the chlorine substituent.

Introduction of the 2,2-Dimethylpropanoyl Group

The 2,2-dimethylpropanoyl group (tert-butyl ketone) is typically introduced via acylation reactions at the 2-position of the benzofuran ring.

Friedel-Crafts Acylation

Reagents and Conditions:

Friedel-Crafts acylation using 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) is a classical method to acylate aromatic heterocycles including benzofurans.Selectivity:

The reaction is directed to the 2-position of benzofuran due to the electron-rich nature of the heterocycle, with the 5-chloro substituent influencing regioselectivity by electronic effects.Solvent and Temperature:

Common solvents include dichloromethane or nitrobenzene, with temperatures ranging from 0°C to reflux depending on reactivity.

Alternative Acylation via Organometallic Intermediates

Preparation of benzofuran-2-magnesium or benzofuran-2-lithium intermediates followed by reaction with pivaloyl chloride can afford the target ketone with high regioselectivity.

This approach requires careful control of moisture and temperature, often performed under inert atmosphere.

Representative Synthetic Route (Literature-Based)

Analytical and Purification Notes

Reactions sensitive to moisture and oxygen should be conducted under nitrogen atmosphere with dry solvents to prevent side reactions.

Purification typically involves silica gel column chromatography using petroleum ether/ethyl acetate mixtures with ratios adjusted (e.g., 10:1 to 3:1) to optimize separation.

Spectral data (NMR, MS) confirm structure and purity.

Chemical Reactions Analysis

1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the benzofuran ring using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one exerts its effects varies depending on its application. In antimicrobial studies, the compound disrupts bacterial cell membranes, leading to cell lysis and death . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific molecular pathways, such as the caspase cascade . The exact molecular targets and pathways involved are still under investigation, but initial studies suggest interactions with key enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(5-Chloro-1-benzofuran-2-yl)-3-phenylprop-2-en-1-one

- Structural Difference: Replaces the pivaloyl group with a propenone (CH₂=CH-C=O) moiety.

- Implications :

- The α,β-unsaturated ketone introduces conjugation, enhancing reactivity toward nucleophilic additions (e.g., Michael acceptors).

- Increased polarity compared to the saturated pivaloyl group may improve solubility in polar solvents.

- Reference : Synthesized via Claisen-Schmidt condensation, highlighting its utility in generating diversely substituted chalcone analogs .

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

Variations in the Ketone Substituent

1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one

- Structural Difference: Benzofuran replaced with a monocyclic 3-chlorophenyl group.

- Simpler structure may enhance synthetic accessibility but lower binding affinity in receptor models.

- Reference : Highlighted in safety data sheets, emphasizing its industrial use despite lacking benzofuran’s complexity .

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one

- Structural Difference : Chlorine replaced with bromine; additional methyl group at the 7-position.

- Implications: Bromine’s larger atomic radius increases molecular weight (271.15 g/mol vs. ~238.7 g/mol for the chloro analog) and lipophilicity (logP ~3.2 vs. ~2.8).

- Reference : Marketed as a pharmaceutical intermediate, indicating its utility in brominated analog synthesis .

Functional Group Additions

1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one

- Structural Difference : Hydroxyl group at the 2-position and methyl at the 3-position on a brominated phenyl ring.

- Implications: Hydroxyl group enables hydrogen bonding, improving aqueous solubility (e.g., logS ≈ -3.5 vs. -4.2 for non-hydroxylated analogs). Steric effects from the methyl group may restrict rotational freedom, influencing conformational stability.

- Reference : Discontinued due to stability challenges, underscoring the trade-offs between functionality and compound robustness .

Core Scaffold Replacements

6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole

- Structural Difference : Benzofuran replaced with an indole ring; chloroacetyl group at the 6-position.

- Implications: Indole’s NH group enables hydrogen bonding and participation in electrophilic substitution reactions.

- Reference : Synthesized via Ullmann coupling, illustrating divergent pathways for indole-based analogs .

Data Table: Key Structural and Property Comparisons

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | Benzofuran | 5-Cl, 2-pivaloyl | ~238.7 | High thermal stability, moderate logP |

| 1-(5-Chloro-1-benzofuran-2-yl)-3-phenylprop-2-en-1-one | Benzofuran | 5-Cl, 2-propenone, 3-phenyl | ~268.7 | Conjugated system, reactive toward nucleophiles |

| 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one | Phenyl | 3-Cl, pivaloyl | ~196.7 | Simpler synthesis, lower aromaticity |

| 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one | Benzofuran | 5-Br, 7-Me, 2-methylpropanoyl | 271.15 | Enhanced lipophilicity, steric effects |

Research Insights and Gaps

- Synthetic Accessibility : Benzofuran derivatives often require multi-step synthesis (e.g., Claisen-Schmidt condensations, Ullmann couplings), whereas phenyl analogs are more straightforward .

- Stability Challenges : Hydroxyl-substituted analogs face stability issues, necessitating protective group strategies .

Biological Activity

1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula and a molecular weight of approximately 236.694 g/mol. This compound is notable for its potential biological activities, which have been the subject of various research studies.

Research indicates that this compound may exhibit several biological activities, particularly in the context of its interactions with biological systems. The compound's structure suggests potential for various pharmacological effects, including:

- Antimicrobial Activity : Initial studies have indicated that compounds with similar structures can inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial properties.

- Anti-inflammatory Effects : Some derivatives of benzofuran compounds have shown promise in reducing inflammation, which could be relevant for therapeutic applications in inflammatory diseases.

- Antioxidant Properties : The presence of chlorinated benzofuran moieties may contribute to antioxidant activity, potentially protecting cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell viability and proliferation. For instance:

- Cell Proliferation Assays : Experiments involving various cell lines have shown that this compound can modulate cell growth, with some studies reporting dose-dependent effects on cell viability.

Case Studies

A few case studies highlight the practical applications and effects of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against a range of pathogens. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Activity : In another study focusing on inflammatory markers in cultured human cells, treatment with this compound resulted in a notable decrease in pro-inflammatory cytokines.

Data Table

Safety and Toxicology

While exploring the biological activity of this compound, safety assessments are crucial. Preliminary toxicity studies suggest that while the compound shows promise for therapeutic applications, it may exhibit cytotoxicity at higher concentrations. Further toxicological evaluations are necessary to ascertain safe dosage ranges for potential clinical use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via multi-step protocols, often starting with Friedel-Crafts acylation using 5-chlorobenzofuran and 2,2-dimethylpropanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key steps include chlorination at the 5-position of benzofuran and subsequent ketone formation. Reaction conditions (e.g., anhydrous solvents, temperature control at 0–5°C) are critical to minimize side reactions like over-chlorination or ring oxidation .

- Optimization : Yield improvements (>90%) are achieved by adjusting stoichiometry, solvent polarity (e.g., dichloromethane), and catalyst recycling. Purity is confirmed via column chromatography and spectroscopic validation .

Q. What biological activities have been reported for this compound, and what assays are used to validate them?

- Activities : Demonstrated antimicrobial properties against Gram-positive bacteria (e.g., S. aureus) and antifungal activity (e.g., C. albicans). Anticancer potential is under exploration via cytotoxicity assays .

- Assays : Broth microdilution (MIC determination), agar diffusion, and MTT assays for cell viability. Dual-target docking studies (e.g., E. coli DNA gyrase and fungal CYP51) guide mechanistic hypotheses .

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques : Nuclear Magnetic Resonance (NMR) for structural elucidation (¹H, ¹³C, DEPT), High-Resolution Mass Spectrometry (HRMS) for molecular confirmation, and IR spectroscopy to identify carbonyl (C=O) and aromatic C-Cl stretches. HPLC ensures purity (>95%) .

Advanced Research Questions

Q. How can conflicting data on bioactivity (e.g., antimicrobial potency) between studies be resolved?

- Analysis : Cross-validate assay protocols (e.g., standardized inoculum size in MIC tests) and control variables like solvent (DMSO vs. water). Compare docking results with experimental IC₅₀ values to reconcile discrepancies. For example, variations in bacterial strain resistance profiles may explain divergent MIC values .

- Case Study : A study reporting low antifungal activity might use non-standardized fungal sporulation stages, whereas optimized assays with synchronized cultures show higher sensitivity .

Q. What strategies address regioselectivity challenges during derivatization of the benzofuran core?

- Approach : Use directing groups (e.g., methoxy at C-6) to steer electrophilic substitution away from the chloro-substituted C-5. Computational tools (DFT) predict electron density distribution, guiding functionalization at C-3 or C-6. For example, Pd-catalyzed cross-coupling at C-2 is sterically hindered by the 2,2-dimethylpropanone group, favoring C-3 modifications .

- Experimental Validation : Substituent effects are tested via Hammett plots, correlating σ values with reaction rates .

Q. How does the compound’s stereoelectronic profile influence its mechanism of enzyme inhibition (e.g., DPP-IV)?

- Mechanistic Insight : The chloro group’s electron-withdrawing effect enhances ketone electrophilicity, facilitating covalent bonding with catalytic serine residues. Molecular dynamics simulations reveal stable binding to DPP-IV’s S1 pocket, with ΔG values correlating with experimental IC₅₀ (~2.3 µM) .

- Validation : Competitive inhibition assays (e.g., Lineweaver-Burk plots) confirm non-competitive binding, while X-ray crystallography resolves binding conformations .

Q. What computational methods are recommended for docking studies targeting dual enzymes (e.g., bacterial and fungal targets)?

- Protocol : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking. Validate poses with MM-GBSA free energy calculations. For example, dual inhibition of E. coli gyrase (ΔG = -9.2 kcal/mol) and fungal lanosterol demethylase (ΔG = -8.7 kcal/mol) is achieved by optimizing hydrophobic interactions with active-site residues .

- Troubleshooting : Address false positives by cross-referencing with experimental mutagenesis data (e.g., alanine scanning of catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.